molecular formula C13H9ClN2O5 B12708610 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- CAS No. 81282-52-2

2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)-

Cat. No.: B12708610
CAS No.: 81282-52-2
M. Wt: 308.67 g/mol
InChI Key: UCWLLQDCYVRVAA-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is a complex organic compound that belongs to the benzoxazolone family. This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with acetyl, chloro, and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- typically involves multiple steps One common method starts with the preparation of the benzoxazolone core, which can be synthesized through the cyclization of o-aminophenol with carbon dioxide or phosgene

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.

    Substitution: The chloro and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the additional substituents.

    3-Acetyl-2(3H)-Benzoxazolone: Lacks the chloro and pyrrolidinyl groups.

    6-Chloro-2(3H)-Benzoxazolone: Lacks the acetyl and pyrrolidinyl groups.

Uniqueness

2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81282-52-2

Molecular Formula

C13H9ClN2O5

Molecular Weight

308.67 g/mol

IUPAC Name

1-(3-acetyl-6-chloro-2-oxo-1,3-benzoxazol-5-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H9ClN2O5/c1-6(17)15-9-5-8(16-11(18)2-3-12(16)19)7(14)4-10(9)21-13(15)20/h4-5H,2-3H2,1H3

InChI Key

UCWLLQDCYVRVAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2OC1=O)Cl)N3C(=O)CCC3=O

Origin of Product

United States

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